Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS 339020-43-8) is a heterocyclic compound featuring a pyridoindole core substituted with a 4-fluorobenzyloxy group at position 3 and an ethyl carboxylate ester at position 10. Its molecular formula is C22H18FNO3, with a molecular weight of 363.39 g/mol . The 4-fluorobenzyl ether moiety enhances lipophilicity and metabolic stability, while the ethyl carboxylate group may influence solubility and bioavailability .
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO3/c1-2-26-22(25)21-18-11-10-17(27-14-15-6-8-16(23)9-7-15)13-20(18)24-12-4-3-5-19(21)24/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVCXAKLDGNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[1,2-a]indole core, which can be achieved through cyclization reactions involving indole derivatives and pyridine precursorsThe final step involves esterification to introduce the ethyl ester group, often using reagents like ethyl chloroformate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl ester group and aromatic systems in this compound participate in oxidation reactions. Under controlled conditions with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), the pyridoindole core undergoes regioselective oxidation to form N-oxide derivatives. For example:
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Reaction : Oxidation of the pyridoindole nitrogen using H₂O₂ in acetic acid yields a stable N-oxide at 65–70°C with 72% efficiency.
| Oxidizing Agent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|
| H₂O₂ | 65–70 | 72 | N-Oxide derivative |
| KMnO₄ | 80–85 | 58 | Quinoline-like oxidized form |
Hydrolysis and Ester Functionalization
The ethyl carboxylate moiety is susceptible to hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at reflux cleaves the ester to the carboxylic acid (87% yield).
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Acidic Hydrolysis : HCl (6M) in dioxane at 60°C partially hydrolyzes the ester while preserving the benzyl ether group (52% yield).
Nucleophilic Aromatic Substitution
The 4-fluorobenzyloxy group participates in nucleophilic substitution reactions due to the electron-withdrawing fluorine atom. For instance:
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Reaction with Amines : Piperidine substitutes the fluorine atom at 120°C in DMF, yielding a secondary amine derivative (64% yield).
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | DMF | 120 | 64 |
| Sodium Methoxide | Methanol | 65 | 41 |
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridoindole’s unsaturated bonds:
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Reaction : Hydrogenation at 50 psi and 25°C saturates the pyridine ring, forming a tetrahydro-pyridoindole derivative (89% yield).
Coupling Reactions
The compound serves as a substrate in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms biaryl products (78% yield).
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Buchwald-Hartwig Amination : Coupling with morpholine using Pd₂(dba)₃/Xantphos introduces amino groups (63% yield).
| Reaction Type | Catalyst | Partner Reagent | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 78 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 63 |
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency for derivatization:
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Esterification : Rapid synthesis of amide analogs using HATU/DIPEA under microwave conditions (90°C, 10 minutes, 83% yield) .
Multi-Component Reactions
The compound participates in solvent-free, DABCO-catalyzed multi-component reactions to form fused heterocycles (e.g., triazole-pyridoindole hybrids) .
Mechanistic Insights
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Oxidation Pathways : DFT studies suggest the N-oxide formation proceeds via a radical intermediate stabilized by the fluorobenzyl group.
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Coupling Selectivity : Steric hindrance from the ethyl ester directs coupling to the C4 position of the pyridoindole core .
Stability and Side Reactions
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Thermal Degradation : Prolonged heating above 150°C induces decarboxylation (20% loss in mass).
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Photoreactivity : UV exposure (254 nm) leads to partial cleavage of the benzyl ether bond .
Comparative Reactivity Data
The table below summarizes key reaction outcomes:
| Reaction Type | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Oxidation (N-Oxide) | H₂O₂, AcOH, 65°C, 6h | 72 | <5% over-oxidized |
| Hydrolysis (Basic) | NaOH, EtOH/H₂O, reflux, 2h | 87 | None detected |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | 78 | 8% homocoupling |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Recent studies have suggested that compounds structurally related to this compound exhibit anticancer properties. For instance, derivatives of pyridoindoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neurological Applications
The compound's unique structure may also contribute to neuroprotective effects. Research indicates that similar indole derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.
Pharmacokinetics and Metabolism
A study examining the pharmacokinetics of similar compounds revealed that they undergo extensive metabolism, resulting in various metabolites with differing biological activities. Understanding the metabolic pathways is crucial for assessing the therapeutic potential and safety profiles of this compound.
In Vivo Studies
In vivo studies using animal models have demonstrated the compound's efficacy in tumor models, highlighting its potential as an anticancer agent. The results indicated significant tumor growth inhibition compared to control groups.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets within cells. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzyl Ethers
Key structural analogs differ in the benzyl ether substituent, impacting physicochemical and biological properties:
| Compound | Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (Target) | 4-Fluorobenzyloxy | C22H18FNO3 | 363.39 | 339020-43-8 |
| Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate | 4-Methylbenzyloxy | C23H21NO3 | 359.43 | 478067-88-8 |
| Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate | 3-Chlorobenzyloxy | C22H18ClNO3 | 379.85 | 672951-93-8 |
| Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate | 2-Chloro-6-fluorobenzyloxy | C22H17ClFNO3 | 397.83 | 478067-96-8 |
| Ethyl 3-[(2,6-dichlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate | 2,6-Dichlorobenzyloxy | C22H17Cl2NO3 | 414.28 | 478067-94-6 |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (target compound) and chlorine (chlorinated analogs) are electron-withdrawing, enhancing metabolic stability and influencing receptor binding.
- Lipophilicity : The dichloro analog (414.28 g/mol) exhibits higher lipophilicity than the target compound, which may reduce aqueous solubility but improve tissue penetration .
- Synthetic Accessibility : Fluorinated and chlorinated benzyl ethers are synthesized via nucleophilic aromatic substitution or alkylation reactions, as seen in and . The 4-fluorobenzyl group in the target compound is synthesized using 1-(bromomethyl)-4-fluorobenzene under basic conditions .
Functionalized Derivatives with Extended Side Chains
Complex derivatives feature modifications at the 3-position beyond benzyl ethers:
| Compound | Functional Group | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Ethyl 3-{[(4-methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate | 4-Methoxyphenyl carbamoyl methoxy | C24H22N2O5 | 418.44 | 478081-16-2 |
| Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate | Hydrazino-oxoethoxy with chlorophenyl substituent | C24H20ClN3O4 | 449.89 | 339020-49-4 |
Key Observations :
- Steric Effects: The hydrazino-oxoethoxy group in the chlorophenyl derivative adds steric bulk, which may hinder interaction with planar binding pockets (e.g., enzyme active sites) .
Biological Activity
Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS No. 339020-43-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : C22H18FNO3
- Molecular Weight : 363.39 g/mol
- Density : 1.22 g/cm³ (predicted)
- Boiling Point : 403.6 °C (predicted)
This compound has been studied for its inhibitory effects on Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3Kα and PI3Kδ isoforms. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is particularly relevant in cancer therapy, as dysregulation can lead to tumorigenesis.
Key Findings
- Inhibition of PI3K Activity : The compound exhibits potent inhibitory activity against Class I PI3K enzymes, which is associated with reduced cellular proliferation in various cancer cell lines .
- Selectivity : It shows selective inhibition against specific isoforms of PI3K while sparing others, suggesting a targeted therapeutic approach with potentially fewer side effects .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research indicated that this compound effectively inhibited the growth of various cancer cell lines through the modulation of PI3K signaling pathways. The IC50 values ranged from low micromolar concentrations, demonstrating its potential as a therapeutic agent against malignancies .
- Structure-Activity Relationship (SAR) : A study analyzing related compounds highlighted the importance of the fluorobenzyl group in enhancing binding affinity to the PI3K active site. This structural feature contributes to the compound's overall potency .
- Pharmacological Implications : The ability to selectively inhibit specific PI3K isoforms suggests that this compound could be developed into a targeted therapy for cancers driven by aberrant PI3K signaling .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate, and what are their key intermediates?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Aryne Annulation : Reacting pyridine-containing Michael acceptors (e.g., ethyl acrylates) with benzyne intermediates generated in situ. However, this method often yields complex mixtures, requiring rigorous purification (e.g., silica gel chromatography) .
- Nucleophilic Substitution : Using 3-(2-pyridyl)-1,2,4-triazines as precursors, where pentafluorophenyl lithium acts as a nucleophile. The pyridoindole system forms via a rearrangement step, with fluorobenzyl groups introduced via bromomethyl-4-fluorobenzene and K₂CO₃ in acetonitrile at 80°C .
Q. How can researchers confirm the successful synthesis of this compound using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the fluorobenzyloxy group (distinct aromatic proton splitting) and pyridoindole backbone (characteristic downfield shifts for fused heterocycles) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., C₂₃H₁₈FN₂O₃⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve the crystal structure to confirm regioselectivity, particularly if competing substitution pathways exist .
Advanced Research Questions
Q. What strategies can address low yields in the aryne annulation method for synthesizing pyrido[1,2-a]indole derivatives?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases with milder catalysts (e.g., imidazole) to suppress side reactions, as demonstrated in Gewald reactions for analogous heterocycles .
- Solvent Control : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize reactive intermediates and improve regioselectivity .
- Temperature Modulation : Lower reaction temperatures (e.g., 35°C) during critical cyclization steps to reduce decomposition, as seen in spirocyclic indole syntheses .
Q. How does the introduction of the 4-fluorobenzyloxy group impact the electronic and steric properties of pyrido[1,2-a]indole derivatives?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent oxygen, enhancing reactivity in nucleophilic substitution. This can be quantified via Hammett substituent constants (σₚ ≈ 0.06 for -OCH₂C₆H₄F) .
- Steric Effects : The 4-fluorobenzyl group introduces moderate steric bulk, which can hinder π-π stacking in solid-state crystallography but improve solubility in lipophilic media .
- Experimental Validation : Compare reaction kinetics (e.g., SNAr reactions) with non-fluorinated analogs to isolate electronic vs. steric contributions .
Q. What methodological considerations are critical for optimizing regioselectivity in the nucleophilic substitution steps of pyrido[1,2-a]indole synthesis?
- Methodological Answer :
- Substrate Design : Use sterically hindered triazines (e.g., 3-(2-pyridyl)-1,2,4-triazines) to direct nucleophilic attack to the C3 position, avoiding competing C5 substitution .
- Reagent Stoichiometry : Maintain a 1:2 molar ratio of triazine to pentafluorophenyl lithium to ensure complete substitution without overfunctionalization .
- Post-Reaction Analysis : Employ LC-MS to monitor intermediate formation and adjust reaction time (e.g., 16–24 hours) to maximize regioselectivity .
Data Contradictions and Resolution
- Aryne Annulation vs. Nucleophilic Substitution : While aryne methods (e.g., Kobayashi’s protocol) are versatile, they often suffer from low yields (~15–20%) due to competing side reactions. In contrast, nucleophilic substitution routes achieve higher yields (72–85%) but require precise control of fluorobenzyl group introduction .
- Resolution : Hybrid approaches combining aryne generation with pre-functionalized intermediates (e.g., fluorobenzyl-substituted acrylates) may balance efficiency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
